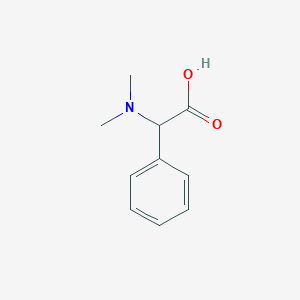

2-(Dimethylamino)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBRLOZPSSKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311293 | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14758-99-7 | |

| Record name | 14758-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Dimethylamino)-2-phenylacetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Dimethylamino)-2-phenylacetic Acid

This guide provides an in-depth exploration of this compound, a non-proteinogenic α-amino acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical insights into its synthesis, characterization, and potential applications. We will delve into the causality behind synthetic choices and analytical methods, grounding our discussion in established chemical literature.

This compound, also known as N,N-dimethylphenylglycine, is a derivative of the simplest aromatic amino acid, phenylglycine. The presence of a tertiary amine at the alpha position significantly influences its chemical behavior, particularly its basicity and nucleophilicity, compared to its primary amine counterpart.

The fundamental properties of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical environments, from reaction solvents to physiological media.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| CAS Number | 14758-99-7 | [1] |

| Canonical SMILES | CN(C)C(C1=CC=CC=C1)C(=O)O | [1] |

| InChIKey | MLOBRLOZPSSKKO-UHFFFAOYSA-N | [1] |

| Computed XLogP | -0.7 | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8 °C | [2] |

Note: XLogP is a computed value indicating the compound's lipophilicity. A negative value suggests higher hydrophilicity.

Synthesis Pathway: The Modified Strecker Synthesis

The most logical and well-established route to α-amino acids is the Strecker synthesis, first reported in 1850.[3] This versatile method can be adapted to produce N-substituted amino acids, including this compound. The synthesis is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), an amine (dimethylamine), and a cyanide source, followed by hydrolysis.[3][4][5]

The causality of this pathway is rooted in the electrophilic nature of the aldehyde's carbonyl carbon. The more nucleophilic dimethylamine attacks the carbonyl, leading to an intermediate that dehydrates to form a reactive dimethyliminium ion. This ion is a superior electrophile, readily attacked by the cyanide nucleophile to form the stable α-(dimethylamino)phenylacetonitrile intermediate. The final, irreversible step is the hydrolysis of the nitrile to a carboxylic acid.

Caption: Generalized workflow for the synthesis of this compound via a modified Strecker synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative adaptation of the classical Strecker synthesis for the specified product.[4][6][7]

Materials:

-

Benzaldehyde

-

Dimethylamine (e.g., 40% solution in water)

-

Potassium Cyanide (KCN)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Sodium Hydroxide (NaOH)

Procedure:

-

Iminium Ion Formation & Cyanation:

-

In a well-ventilated fume hood, combine benzaldehyde (1.0 eq) and dimethylamine solution (1.1 eq) in a round-bottom flask cooled in an ice bath.

-

Stir the mixture for 20-30 minutes.

-

Slowly add a solution of potassium cyanide (1.1 eq) in water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Addition to an acidic solution will liberate toxic HCN gas.

-

Allow the reaction to stir at room temperature overnight. The formation of the α-aminonitrile may be observed as a separate organic layer or a precipitate.

-

-

Isolation of Intermediate:

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-(dimethylamino)phenylacetonitrile.

-

-

Hydrolysis:

-

Add concentrated hydrochloric acid to the crude aminonitrile.

-

Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully neutralize the acidic solution with NaOH to precipitate the amino acid. The isoelectric point should be targeted for maximum precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

-

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. While extensive experimental spectra for this specific molecule are not widely published, we can predict the key analytical data based on its structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Predicted data for various adducts are presented below, which are invaluable for interpreting experimental results from techniques like ESI-MS.

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M-H]⁻ | 178.08736 |

| [M]⁺ | 179.09409 |

Data sourced from predicted values.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet around 2.2-2.5 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups of the dimethylamino moiety.

-

A singlet around 4.0-4.5 ppm, integrating to 1 proton, for the α-methine proton (-CH).

-

A multiplet pattern between 7.2-7.5 ppm, integrating to 5 protons, representing the aromatic protons of the phenyl group.

-

A broad singlet at a higher chemical shift (>10 ppm), corresponding to the carboxylic acid proton. This signal is often exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would be expected to show:

-

A signal for the methyl carbons of the dimethylamino group.

-

A signal for the α-methine carbon.

-

Multiple signals in the aromatic region (approx. 125-140 ppm) for the phenyl ring carbons.

-

A signal at a downfield chemical shift (>170 ppm) for the carbonyl carbon of the carboxylic acid.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three key functional components: the tertiary amine, the carboxylic acid, and the phenyl ring.

Caption: Functional group analysis and associated reactivity of this compound.

-

Tertiary Amine: The dimethylamino group is basic and can be readily protonated by acids to form hydrochloride or other ammonium salts.[2] This property is crucial for its solubility in aqueous media and is often exploited in drug formulation. The nitrogen's lone pair also makes the α-carbon stereocenter potentially susceptible to racemization under certain conditions.

-

Carboxylic Acid: This group undergoes typical reactions such as esterification with alcohols, conversion to acid chlorides, and amide bond formation with primary or secondary amines.[9] These reactions allow it to be used as a building block for more complex molecules.

-

Applications in Drug Development:

-

pH-Responsive Systems: The dimethylamino moiety provides a pH-sensitive handle. In acidic environments, the amine is protonated, rendering the molecule more water-soluble. This behavior is highly desirable in designing "smart" drug delivery systems that release their payload in specific pH environments, such as different parts of the gastrointestinal tract.[10][11]

-

Synthetic Scaffolding: As a functionalized amino acid, it serves as a valuable chiral or achiral building block in the synthesis of pharmaceuticals and biologically active compounds. The phenylglycine framework is a known structural motif in various active molecules.[12][13]

-

Safety and Handling

Based on data for the hydrochloride salt of the (R)-enantiomer, this compound should be handled with care.[2]

-

Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions:

Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound is a fascinating molecule whose properties are dictated by the interplay of its phenyl, tertiary amine, and carboxylic acid functionalities. Its synthesis via an adapted Strecker reaction is straightforward, and its structure provides a versatile platform for further chemical modification. For drug development professionals and researchers, its most compelling feature is the pH-responsive dimethylamino group, which offers significant potential in the design of advanced drug delivery systems and as a key intermediate in organic synthesis. Further experimental investigation into its physicochemical properties and biological activity is warranted to fully unlock its potential.

References

- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

- Strecker Synthesis. Organic Chemistry Portal. [Link]

- Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

- Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson. [Link]

- Strecker Amino Acid Synthesis. (2021). J&K Scientific LLC. [Link]

- Barrelle, M., Gaude, D., & Salon, M. C. (n.d.). A study on amino acids: synthesis of alpha-aminophenylacetic acid(phenylglycine) and determination of its isoelectric point.

- dl-PHENYLGLYCINE. Organic Syntheses. [Link]

- Synthesis of α-Amino Acids and Deriv

- Phenylglycine. (n.d.). Wikipedia. [Link]

- Safety d

- MSDS of (2-Dimethylamino-phenyl)-acetic acid. (n.d.). Capot Chemical. [Link]

- This compound. PubChem. [Link]

- This compound hydrochloride. PubChemLite. [Link]

- Phenylacetic acid. (n.d.). Wikipedia. [Link]

- Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. (2011).

- Casimiro, T., et al. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology.

Sources

- 1. This compound | C10H13NO2 | CID 315599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-(DIMETHYLAMINO)-2-PHENYLACETIC ACID HCL | 1007877-71-5 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PubChemLite - this compound hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 14. aksci.com [aksci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

2-(Dimethylamino)-2-phenylacetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-phenylacetic Acid

Introduction

This compound, also known as N,N-dimethylphenylglycine, is a non-proteinogenic α-amino acid.[1] Its structure, featuring a phenyl group and a tertiary amino group at the α-carbon, makes it a valuable building block in medicinal chemistry and drug development. The tailored substitution on the α-nitrogen imparts unique chemical properties, influencing the steric and electronic nature of potential drug candidates. Such unnatural amino acids are critical in designing peptides with enhanced stability or novel pharmacological activities.

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of two core strategies: the modified Strecker synthesis and the reductive amination of an α-keto acid. Each section includes a discussion of the reaction's causality, detailed experimental protocols, and a comparative analysis to guide the selection of the most appropriate method. The guide concludes with established techniques for the purification and analytical characterization of the final product.

Core Synthetic Pathways: A Mechanistic and Practical Overview

The synthesis of this compound can be approached through several established methodologies for α-amino acid synthesis. Here, we focus on two of the most robust and adaptable routes: a modification of the classic Strecker synthesis and the reductive amination of 2-phenylglyoxylic acid.

Modified Strecker Synthesis Pathway

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing α-amino acids from aldehydes or ketones.[2][3] The traditional reaction involves an aldehyde, ammonia, and cyanide, followed by hydrolysis.[4] For the synthesis of N,N-disubstituted amino acids like our target molecule, the protocol is modified to use a secondary amine, in this case, dimethylamine, in place of ammonia.

Causality and Mechanism:

The reaction proceeds in two distinct stages:

-

Formation of an α-(dimethylamino)phenylacetonitrile: The synthesis begins with the reaction between benzaldehyde and dimethylamine to form an iminium ion. This step is often facilitated by mildly acidic conditions which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5] Subsequent elimination of a water molecule yields the reactive iminium intermediate. The cyanide ion (typically from NaCN or KCN) then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile intermediate.[2][3]

-

Hydrolysis of the Nitrile: The α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under strong acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to attack by water.[4][5] A series of proton transfers and further water attack ultimately leads to the elimination of an ammonium ion and the formation of the final carboxylic acid product.

Experimental Protocol: Modified Strecker Synthesis

-

Step 1: Synthesis of α-(Dimethylamino)phenylacetonitrile

-

In a well-ventilated fume hood, to a stirred solution of dimethylamine (1.1 eq) in methanol at 0°C, add benzaldehyde (1.0 eq) dropwise.

-

Continue stirring at room temperature for 1 hour to facilitate iminium ion formation.

-

In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.

-

Cool the benzaldehyde-dimethylamine mixture back to 0°C and slowly add the aqueous sodium cyanide solution. Caution: Cyanide is highly toxic.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

-

Step 2: Hydrolysis to this compound

-

Add the crude α-aminonitrile to a round-bottom flask containing a 6M solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., NaOH or NH₄OH). The product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

-

Reductive Amination Pathway

Reductive amination is a highly efficient and widely used method for forming C-N bonds in pharmaceutical synthesis.[6] This pathway involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[7][8] For our target, the precursors are 2-phenylglyoxylic acid and dimethylamine.

Causality and Mechanism:

This one-pot reaction is synthetically advantageous as it avoids the isolation of the intermediate imine.

-

Iminium Ion Formation: 2-phenylglyoxylic acid (an α-keto acid) reacts with dimethylamine to form an iminium ion intermediate. The presence of the carboxylic acid group can influence the reaction pH, but the equilibrium favors the formation of the C=N bond.

-

In Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N⁺) without reducing the carbonyl group of the starting keto acid or the carboxylic acid of the product. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion.[9] This selectivity is the cornerstone of the reaction's success.

Experimental Protocol: Reductive Amination

-

Dissolve 2-phenylglyoxylic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and acetonitrile.[10]

-

Add dimethylamine (2.0 eq, often as a solution in THF or water) to the mixture.

-

Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

In a single portion, add the reducing agent, sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq). Note: NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be run without strict pH control.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Carefully quench the reaction by the slow addition of 1M HCl to decompose any remaining reducing agent.

-

Adjust the pH to ~1-2 and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

-

Adjust the pH of the aqueous phase to the isoelectric point (pH 5-6) with a base (e.g., 2M NaOH) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Comparative Analysis of Synthetic Pathways

The choice between the Strecker synthesis and reductive amination depends on factors such as starting material availability, safety considerations, and desired scale.

| Feature | Modified Strecker Synthesis | Reductive Amination |

| Starting Materials | Benzaldehyde, Dimethylamine, Sodium Cyanide | 2-Phenylglyoxylic Acid, Dimethylamine |

| Key Reagents | NaCN/KCN, Strong Acid (e.g., HCl) for hydrolysis | Mild Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) |

| Advantages | • Readily available and inexpensive starting materials.• Well-established, classic reaction.[4] | • High selectivity and typically cleaner reactions.• Milder reaction conditions.• Avoids the use of highly toxic cyanide salts directly with the primary substrate.[9] |

| Disadvantages | • Use of highly toxic cyanide salts.[4]• Harsh hydrolysis step (strong acid, high heat).• Potential for side reactions during hydrolysis. | • The α-keto acid precursor may be more expensive or require separate synthesis.[10] |

| Ideal Application | Large-scale synthesis where cost is a primary driver and appropriate safety measures are in place. | Laboratory-scale synthesis, medicinal chemistry applications where purity and mild conditions are paramount. |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and drug development.

Purification Protocol

-

Acid-Base Extraction/Precipitation: As an amino acid, the product is amphoteric. This property is exploited for purification. After the initial work-up, dissolving the crude product in a dilute acid (e.g., 1M HCl), washing with an organic solvent to remove neutral impurities, and then precipitating the product by adjusting the pH to its isoelectric point is a highly effective purification step.

-

Recrystallization: The filtered solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield a product of high purity.[11]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): The most common method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an additive like formic acid or trifluoroacetic acid is typically used.[12][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product, coupling the separation power of HPLC with the detection specificity of mass spectrometry.[12][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the amino acid to make it volatile (e.g., silylation or esterification) but can provide excellent resolution and structural information.[14][15]

-

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the phenyl protons, the α-proton, and the N-methyl protons. ¹³C NMR will confirm the presence of all unique carbons, including the carboxyl carbon.[16]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (around 1700-1725 cm⁻¹), and C-N bonds.

-

-

Other Methods:

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Amino Acid Analysis (AAA): A specialized ion-exchange chromatography method used to quantify amino acids, confirming both identity and concentration.[14]

-

References

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

- OpenStax. (2023). 26.3 Synthesis of Amino Acids. In Organic Chemistry. [Link]

- Liu, S., et al. (2009). A Practical Procedure for Efficient Synthesis of α-Amino Acids. Letters in Organic Chemistry, 6, 156-158. [Link]

- Semantic Scholar. (n.d.).

- Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

- ACS Catalysis. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.

- Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids. TNTH. [Link]

- Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

- Xu, W., & Zhong, C. (2020). Analytical methods for amino acid determination in organisms.

- Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

- Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

- ChemEurope.com. (n.d.). Strecker amino acid synthesis. [Link]

- Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

- PubChem. (n.d.). This compound.

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

- Wikipedia. (n.d.). Phenylglyoxylic acid. [Link]

- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]

- Master Organic Chemistry. (2017).

- OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. This compound | C10H13NO2 | CID 315599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker_amino_acid_synthesis [chemeurope.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 15. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-2-(Dimethylamino)-2-phenylacetic Acid: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Dimethylamino)-2-phenylacetic acid, also known as (R)-N,N-dimethylphenylglycine, is a chiral carboxylic acid of significant interest in the fields of organic synthesis and pharmaceutical development. As a non-proteinogenic amino acid derivative, its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[1][2] The precise arrangement of its functional groups—a carboxylic acid, a dimethylamino group, and a phenyl ring attached to a stereogenic center—allows for a diverse range of chemical transformations and applications.

This technical guide provides a comprehensive overview of (R)-2-(Dimethylamino)-2-phenylacetic acid, detailing its chemical structure, physicochemical properties, synthesis of the racemic mixture, the critical process of chiral resolution to obtain the (R)-enantiomer, and methods for its analytical characterization. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chiral molecule in their work.

Physicochemical Properties

(R)-2-(Dimethylamino)-2-phenylacetic acid is a white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| CAS Number | 29810-09-1 | |

| IUPAC Name | (2R)-2-(dimethylamino)-2-phenylacetic acid | |

| Synonyms | (R)-N,N-dimethylphenylglycine, (2R)-2-(dimethylazaniumyl)-2-phenylacetate | [4] |

Chemical Structure

The structure of (R)-2-(Dimethylamino)-2-phenylacetic acid is characterized by a central chiral carbon atom (C2) bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a dimethylamino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of (R)-2-(Dimethylamino)-2-phenylacetic acid.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-2-(Dimethylamino)-2-phenylacetic acid is a two-stage process. First, the racemic mixture is synthesized, followed by chiral resolution to isolate the desired (R)-enantiomer.

Part 1: Synthesis of Racemic 2-(Dimethylamino)-2-phenylacetic Acid

A robust and widely applicable method for the synthesis of α-amino acids is the Strecker synthesis.[5][6] This reaction involves the one-pot reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[7] For the synthesis of racemic this compound, benzaldehyde, dimethylamine, and a cyanide salt are the key starting materials.

Reaction Causality: The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and dimethylamine. The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion to form 2-(dimethylamino)-2-phenylacetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the final carboxylic acid.

Caption: Workflow for the synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, combine benzaldehyde (1.0 eq) and dimethylamine (2.0 eq, typically as a solution in a suitable solvent like methanol) in a reaction vessel.

-

To this mixture, add a solution of sodium cyanide (1.1 eq) in water dropwise, while maintaining the temperature below 10 °C with an ice bath.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Extract the resulting α-aminonitrile with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis of the α-aminonitrile:

-

Add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to precipitate the racemic amino acid.

-

Filter the solid, wash with cold water, and dry to yield racemic this compound.

-

Part 2: Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is achieved through chiral resolution. A common and effective method is the formation of diastereomeric salts with a chiral resolving agent.[8] Since the target molecule is an amino acid, it can behave as either an acid or a base. For this guide, we will describe its resolution as an acid by forming a salt with a chiral amine.

Principle of Resolution: The racemic acid, a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). This results in the formation of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[9]

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocol: Chiral Resolution

-

Diastereomeric Salt Formation:

-

Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol or methanol).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

-

Slowly add the resolving agent solution to the amino acid solution.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the salt can be improved by recrystallization.

-

-

Liberation of the Enantiopure Amino Acid:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 1-2.

-

The enantiomerically enriched amino acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to obtain (R)-2-(Dimethylamino)-2-phenylacetic acid.

-

Analytical Characterization

The identity and purity of (R)-2-(Dimethylamino)-2-phenylacetic acid are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, and the protons of the two methyl groups of the dimethylamino moiety. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the chiral methine carbon, and the carbons of the dimethylamino group.

Expected Chemical Shifts (based on related structures):

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Phenyl-H | 7.2 - 7.5 | 125 - 140 |

| Methine-H (α-H) | ~4.0 - 4.5 | ~65 - 75 |

| N-Methyl-H | ~2.2 - 2.8 | ~40 - 45 |

| Carboxyl-C | - | ~170 - 180 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic acid) | 1700 - 1725 |

| C-N stretch | 1020 - 1250 |

| Aromatic C-H stretch | ~3030 |

| Aromatic C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (179.22). Common fragmentation patterns may involve the loss of the carboxylic acid group or cleavage of the C-N bond.[10]

Significance and Applications

Enantiomerically pure chiral building blocks like (R)-2-(Dimethylamino)-2-phenylacetic acid are of paramount importance in the pharmaceutical industry.[1] The biological activity of a drug molecule is often highly dependent on its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.

(R)-2-(Dimethylamino)-2-phenylacetic acid can serve as a key intermediate in the asymmetric synthesis of a variety of biologically active compounds. Its functional groups offer multiple points for chemical modification, allowing for its incorporation into larger, more complex molecular scaffolds. Its use as a chiral building block ensures the stereochemical integrity of the final product, which is a critical aspect of modern drug design and development.[11]

Safety and Handling

(R)-2-(Dimethylamino)-2-phenylacetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[12][13] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with plenty of water. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-2-(Dimethylamino)-2-phenylacetic acid is a valuable chiral building block with significant potential in organic synthesis and pharmaceutical research. Understanding its structure, properties, and the methods for its synthesis and purification is essential for its effective application. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their work with this important chiral molecule.

References

- PubChem. This compound.

- Wikipedia. Strecker amino acid synthesis.

- Master Organic Chemistry. Strecker Synthesis.

- Organic Chemistry Portal. Strecker Synthesis.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- CPAChem. Safety data sheet. 2023.

- Copies of 1H, 13C, 19F NMR spectra.

- Cole-Parmer. Material Safety Data Sheet - 2-(Acetylamino)-2-phenylacetic acid.

- Chemguide. fragmentation patterns in the mass spectra of organic compounds.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210).

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092).

- PubChem. This compound.

- Wikipedia. Chiral resolution.

- PubMed. Synthesis of chiral building blocks for use in drug discovery.

- Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. 2022.

- YouTube. Mass Spectrometry: Fragmentation Mechanisms. 2016.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- NIST. N,N-Dimethylglycine, TMS derivative.

- SpectraBase. Phenylacetic acid - Optional[FTIR] - Spectrum.

- PubMed Central. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. 2022.

- Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

- PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.

- PubMed Central. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. 2024.

- Google Patents. Process for preparation of 2-phenyl acetic acid derivatives.

- ResearchGate. Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents ….

- Google Patents. Process for phenylacetic acid derivatives.

- PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. 2011.

- NIST. Benzeneacetic acid.

- ResearchGate. Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3)..

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. (R)-2-(Dimethylamino)-2-phenylacetic acid - CAS:29810-09-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cpachem.com [cpachem.com]

An In-Depth Technical Guide to the Enantiomers of (S)-2-(Dimethylamino)-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the enantiomers of 2-(Dimethylamino)-2-phenylacetic acid, with a particular focus on the (S)-enantiomer. As the pharmaceutical industry increasingly recognizes the profound impact of stereochemistry on therapeutic outcomes, a thorough understanding of the synthesis, resolution, analysis, and distinct pharmacological profiles of chiral molecules is paramount. This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties.[1] The human body, being a chiral environment, interacts with each enantiomer differently, potentially leading to one being therapeutically active while the other is inactive or even responsible for adverse effects.[1] Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a critical competency in modern drug development. This guide focuses on the enantiomers of this compound, a key chiral building block in the synthesis of various pharmaceutical agents.

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound, also known as N,N-dimethyl-α-phenylglycine, are amino acid derivatives. While their physical properties in an achiral environment are identical, their interaction with plane-polarized light and chiral environments differs. The hydrochloride salts are the common form for handling and formulation.

| Property | (S)-Enantiomer Hydrochloride | (R)-Enantiomer Hydrochloride | Racemic Mixture |

| Molecular Formula | C₁₀H₁₄ClNO₂[2][3] | C₁₀H₁₄ClNO₂[4][5] | C₁₀H₁₃NO₂[6] |

| Molecular Weight | 215.68 g/mol [2][3] | 215.68 g/mol [4][5] | 179.22 g/mol [6] |

| CAS Number | 1353887-53-2[2][3] | 1007877-71-5[4][5] | 14758-99-7[6] |

| Appearance | Solid[2] | Solid | Solid |

| Purity (Typical) | ≥97%[2] | ≥95%[4] | Not specified |

| Storage | 2-8°C, sealed in dry conditions[4] | 2-8°C, inert atmosphere[5] | Not specified |

Synthesis of Racemic this compound

The preparation of the racemic mixture is the initial step before chiral resolution. A common and effective method for the synthesis of α-amino acids is the Strecker synthesis.[7][8] This versatile reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Modified Strecker Synthesis

This protocol outlines the synthesis of racemic this compound.

Step 1: Formation of the α-aminonitrile

-

In a well-ventilated fume hood, to a solution of benzaldehyde (1.0 eq) in a suitable solvent such as methanol, add a solution of sodium cyanide (1.1 eq) in water.

-

Cool the mixture in an ice bath and add a solution of dimethylamine hydrochloride (1.1 eq) in water dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-(dimethylamino)phenylacetonitrile.

Step 2: Hydrolysis of the α-aminonitrile

-

Add the crude α-(dimethylamino)phenylacetonitrile to a solution of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 12-18 hours.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to precipitate the racemic this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Caption: Modified Strecker synthesis workflow.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation followed by fractional crystallization is a widely used and effective method for chiral resolution on an industrial scale.[9] Tartaric acid and its derivatives are common resolving agents for racemic amines and amino acids.[9]

Experimental Protocol: Chiral Resolution with O,O'-Dibenzoyl-(2R,3R)-tartaric acid

This protocol describes the resolution of racemic this compound using O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA).

-

Dissolve the racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating.

-

In a separate flask, dissolve O,O'-dibenzoyl-(2R,3R)-tartaric acid (0.5 eq) in the same solvent.

-

Slowly add the DBTA solution to the solution of the racemic acid.

-

Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. This will be the diastereomeric salt of one of the enantiomers.

-

To obtain the free enantiomer, dissolve the diastereomeric salt in water and adjust the pH with a suitable base (e.g., sodium bicarbonate) to precipitate the enantiomerically enriched acid.

-

The mother liquor contains the other diastereomeric salt. This can be treated with an acid to recover the other enantiomer, which can be further purified.

Caption: Chiral resolution via diastereomeric salt formation.

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of enantiomeric purity is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Method

This protocol provides a starting point for the development of a chiral HPLC method for the separation of the enantiomers of this compound.

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H (150 x 4.6 mm, 5 µm) or similar amylose-based CSP | Polysaccharide-based CSPs are known to be effective for a wide range of chiral compounds, including amino acid derivatives. |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) | A normal-phase mobile phase often provides good selectivity on this type of column. Diethylamine is added to improve the peak shape of basic analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Temperature | 25°C | Room temperature is a good starting point. Temperature can be optimized to improve resolution. |

| Detection | UV at 220 nm | The phenyl group provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (S)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride [cymitquimica.com]

- 3. 1353887-53-2|(S)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 1007877-71-5|(R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound | C10H13NO2 | CID 315599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-(Dimethylamino)-2-phenylacetic acid CAS number 14758-99-7

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylacetic acid (CAS 14758-99-7) for Advanced Research Applications

Executive Summary

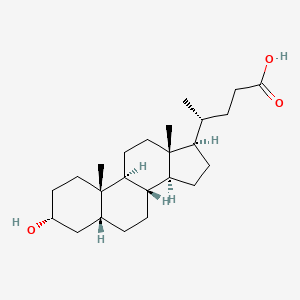

This compound, also known as N,N-dimethylphenylglycine, is a non-proteinogenic α-amino acid derivative. Its structure, featuring a chiral center, a lipophilic phenyl group, a basic tertiary amine, and an acidic carboxyl group, makes it a molecule of significant interest for researchers, particularly in medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, a robust and logical synthetic pathway, detailed analytical methodologies for characterization, potential applications in drug discovery, and essential safety protocols. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the causal reasoning that underpins them, ensuring a self-validating approach to its synthesis and use.

Physicochemical Properties and Structural Analysis

The utility of any chemical building block begins with a firm understanding of its intrinsic properties. This compound (CAS: 14758-99-7) is defined by the interplay of its functional groups, which dictate its solubility, reactivity, and potential for intermolecular interactions.

Table 2.1: Core Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 14758-99-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Monoisotopic Mass | 179.094628657 Da | [1] |

| Canonical SMILES | CN(C)C(C1=CC=CC=C1)C(=O)O | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| XLogP3-AA (Predicted) | -0.7 |[1] |

Structural Insights: The molecule's structure is amphoteric, possessing both an acidic carboxylic acid group and a basic tertiary dimethylamino group. This duality means its charge and solubility are highly dependent on pH. The phenyl ring confers hydrophobicity, while the charged groups enhance aqueous solubility at appropriate pH values. The presence of a stereocenter at the α-carbon is a critical feature; enantiomerically pure forms are valuable for synthesizing stereospecific drugs and probes.[2]

Synthesis and Purification: A Validated Workflow

While numerous methods exist for synthesizing phenylacetic acids, a targeted approach is required for this specific α-amino acid derivative.[3] A modified Strecker synthesis represents a logical and robust pathway, starting from readily available commercial precursors. The causality behind this choice lies in its reliability for constructing α-amino acid scaffolds.

Proposed Synthetic Workflow

The workflow involves two primary stages: the formation of an α-aminonitrile intermediate followed by its hydrolysis to the final carboxylic acid. This process is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Sources

An In-depth Technical Guide to the Physical Characteristics of N,N-dimethyl-alpha-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-alpha-phenylglycine, also known as 2-(dimethylamino)-2-phenylacetic acid, is a substituted amino acid derivative of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring a chiral alpha-carbon bonded to a phenyl ring and a dimethylamino group, makes it a valuable building block for more complex molecules. Understanding its physical characteristics is paramount for its effective use in laboratory and industrial settings, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a comprehensive overview of the known physical and chemical properties of N,N-dimethyl-alpha-phenylglycine and its hydrochloride salt, supported by experimental data and methodologies.

Chemical Identity and Structure

The core structure of N,N-dimethyl-alpha-phenylglycine consists of a glycine backbone with a phenyl group and a dimethylamino group attached to the alpha-carbon. This substitution creates a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-N,N-dimethyl-alpha-phenylglycine, as well as a racemic mixture.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 14758-99-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Canonical SMILES | CN(C)C(C1=CC=CC=C1)C(=O)O | [1] |

| InChI Key | MLOBRLOZPSSKKO-UHFFFAOYSA-N | [1] |

The hydrochloride salt of N,N-dimethyl-alpha-phenylglycine is also a common form, with the CAS number 58685-78-2.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N,N-dimethyl-alpha-phenylglycine is essential for its application in research and development.

Melting and Boiling Points

The hydrochloride salt of a related compound, (R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride, has a reported melting point.[5]

Solubility

Quantitative experimental data on the solubility of N,N-dimethyl-alpha-phenylglycine in various solvents is limited in publicly accessible databases. General solubility is a critical parameter for designing reaction conditions, purification protocols, and formulation strategies.

pKa

The acid dissociation constant (pKa) is a key parameter that governs the ionization state of the molecule at different pH values. This is particularly important for applications in biological systems and for developing analytical methods such as chromatography and electrophoresis. A predicted pKa value for the related isomer, 4-(dimethylamino)phenylacetic acid, is approximately 3.99.[4]

Spectral Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of N,N-dimethyl-alpha-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, assigned experimental spectrum for N,N-dimethyl-alpha-phenylglycine is not available in the searched literature, predicted chemical shifts can offer guidance.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the alpha-proton, and a singlet for the two equivalent methyl groups of the dimethylamino moiety. The exact chemical shifts would be influenced by the solvent and the ionization state of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carboxylic acid carbon, the alpha-carbon, the carbons of the phenyl ring, and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N,N-dimethyl-alpha-phenylglycine would be expected to exhibit characteristic absorption bands:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-N stretch: Bands in the 1000-1350 cm⁻¹ region.

-

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of N,N-dimethyl-alpha-phenylglycine would be expected to show a molecular ion peak (M⁺) at m/z 179, corresponding to its molecular weight.

Experimental Protocols

Synthesis of N,N-dimethyl-alpha-phenylglycine

A general approach to the synthesis of N,N-dimethyl-alpha-phenylglycine can be conceptualized based on established organic chemistry reactions. One plausible synthetic route involves the reductive amination of phenylglyoxylic acid with dimethylamine, followed by reduction of the resulting imine.

Caption: A conceptual workflow for the synthesis of N,N-dimethyl-alpha-phenylglycine.

Step-by-Step Methodology (Conceptual):

-

Imine Formation: Phenylglyoxylic acid is dissolved in a suitable solvent (e.g., methanol). An excess of dimethylamine is added, and the mixture is stirred at room temperature to form the corresponding iminium ion.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with water, and the pH is adjusted to the isoelectric point of the amino acid to facilitate precipitation.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent system.

Causality behind Experimental Choices:

-

Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred for reductive amination as they are mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group of the starting material.

-

pH Adjustment: Adjusting the pH during work-up is crucial for maximizing the yield of the zwitterionic amino acid, which is least soluble at its isoelectric point.

Conclusion

N,N-dimethyl-alpha-phenylglycine is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical characteristics are not yet compiled in a single public source, this guide provides the foundational information available, including its chemical identity and a conceptual framework for its synthesis and analysis. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential for researchers and drug development professionals.

References

- ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid.

- PubChem. This compound. National Center for Biotechnology Information.

- ChemSrc. 2-(2-(dimethylamino)phenyl)acetic acid.

- AccelaChem. This compound.

- PubChemLite. This compound hydrochloride.

- Sunway Pharm Ltd. (R)-2-(Dimethylamino)-2-phenylacetic acid.

- ChemSynthesis. 2-formamido-2-phenylacetic acid.

- ChemSynthesis. 2-acetamido-2-phenylacetic acid.

Sources

An In-Depth Technical Guide to the Solubility of 2-(Dimethylamino)-2-phenylacetic acid

Introduction

2-(Dimethylamino)-2-phenylacetic acid is an organic compound featuring a phenyl group and a tertiary amino group attached to the alpha-carbon of acetic acid.[1] Its structure presents an interesting case for solubility studies, as it possesses both a weakly basic tertiary amine and a weakly acidic carboxylic acid. This amphoteric nature, combined with the hydrophobicity of the phenyl ring, dictates its solubility behavior in aqueous and organic media. Understanding and quantifying the solubility of this molecule is a critical prerequisite in various scientific disciplines, particularly in drug discovery and development. Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, and present significant challenges during formulation.[2][3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound.

Physicochemical Properties Governing Solubility

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. For this compound, the key determinants are its amphoteric nature and lipophilicity.

Molecular Structure: C₁₀H₁₃NO₂[1]

The presence of both a carboxylic acid and a dimethylamino group means the molecule's net charge is highly dependent on the pH of the surrounding medium. This ionization state is the primary driver of its aqueous solubility.

-

In acidic conditions (low pH): The dimethylamino group (a weak base) will be protonated, forming a cationic species (BH⁺).

-

In alkaline conditions (high pH): The carboxylic acid group (a weak acid) will be deprotonated, forming an anionic species (A⁻).

-

At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where both groups are ionized, but the net charge is zero. This is typically the point of minimum aqueous solubility.

The phenyl group is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in organic solvents over water.[4][5]

pH-Dependent Ionization States

The interplay between the acidic and basic functional groups can be visualized as follows. The solubility of such amphoteric compounds is lowest at the isoelectric point and increases as the pH moves away, either into the acidic or basic range.[6][7][8]

Caption: pH-dependent ionization and its effect on the solubility of an amphoteric molecule.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of research and the required precision. Early-stage discovery often employs high-throughput kinetic assays, while late-stage development and formulation demand the accuracy of thermodynamic equilibrium methods.[2][9]

Thermodynamic Solubility: The Shake-Flask (SF) Method

Considered the "gold standard," the shake-flask method determines the equilibrium or thermodynamic solubility of a compound.[10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. This method is outlined in the OECD Test Guideline 105.[11][12][13]

Rationale for the Shake-Flask Method:

This method is chosen for its accuracy and reliability. By allowing the system to reach equilibrium over an extended period (typically 24-72 hours), it provides a true measure of a compound's intrinsic solubility under specific conditions (e.g., pH, temperature), which is crucial for pre-formulation and regulatory submissions.[2][10]

Experimental Protocol: Shake-Flask (OECD 105 Adaptation)

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different, precisely known pH values (e.g., pH 2, 4, 6, 7.4, 9). The presence of undissolved solid must be visible.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the samples to stand, permitting the excess solid to sediment. To separate the dissolved and undissolved compound, withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[2][13] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the compound in the test samples. The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Kinetic Solubility for High-Throughput Screening

In early drug discovery, kinetic solubility assays are often used for rapid assessment.[9][14] These methods involve dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[2][3][15] The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or UV spectroscopy after filtration.[9][15]

Rationale for Kinetic Assays:

While less accurate than thermodynamic methods, kinetic assays are fast, require minimal compound, and are amenable to automation, making them ideal for screening large compound libraries.[2][9] It is important to note that kinetic solubility values are often higher than thermodynamic values because they measure the stability of a supersaturated solution before precipitation occurs.[10]

Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on several environmental factors.

Effect of pH

As discussed, pH is the most critical factor for this amphoteric compound. The solubility-pH profile will be "U" shaped, with the minimum solubility occurring at the isoelectric point (pI). The Henderson-Hasselbalch equation can be used to model the solubility-pH profile of ionizable drugs.[7][16]

Solvent Composition

While aqueous solubility is paramount for physiological relevance, solubility in organic solvents is important for synthesis, purification, and formulation.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to have good solubility due to hydrogen bonding interactions with both the carboxylic acid and the tertiary amine.

-

Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is also anticipated, particularly in polar aprotic solvents that can solvate the charged species effectively.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, solubility is expected to be low in nonpolar solvents, although the phenyl ring provides some lipophilic character.[17]

Data Summary Table

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffer pH 2.0 | High | The dimethylamino group is protonated (cationic), increasing polarity and interaction with water. |

| Aqueous Buffer pH 7.4 | Low-Moderate | The molecule is near its isoelectric point, likely existing as a less soluble zwitterion. |

| Aqueous Buffer pH 10.0 | High | The carboxylic acid group is deprotonated (anionic), increasing polarity. |

| Ethanol | High | Polar protic solvent capable of hydrogen bonding with both functional groups. |

| DMSO | High | Polar aprotic solvent, effective at solvating both polar and nonpolar moieties. |

| Toluene | Low | Nonpolar solvent, unable to effectively solvate the polar/ionic functional groups. |

Application in Drug Development

Understanding the solubility profile is essential for making informed decisions throughout the drug development pipeline.

Caption: Decision-making flowchart based on solubility data in drug development.

-

In Vitro Assays: Ensuring a compound is fully dissolved in assay buffers is critical to obtaining reliable structure-activity relationship (SAR) data. If a compound precipitates, its apparent activity will be artificially low.[2]

-

Formulation: The solubility-pH profile directly informs formulation strategies. For an amphoteric compound like this, pH adjustment is a primary tool for creating a liquid dosage form.[16] If aqueous solubility is insufficient, strategies like using co-solvents or creating salt forms may be necessary.

-

Bioavailability: Poor aqueous solubility is a leading cause of low oral bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's absorption characteristics.

Conclusion

The solubility of this compound is a complex property governed primarily by its amphoteric chemical nature. Its solubility is highly dependent on the pH of the medium, exhibiting a characteristic U-shaped profile with minimum solubility at the isoelectric point. Accurate determination of its thermodynamic solubility, ideally using the shake-flask method, provides foundational data for successful research and development. This knowledge enables scientists to design robust in vitro experiments, develop appropriate formulations, and ultimately enhance the potential for creating a viable drug candidate.

References

- AxisPharm. Kinetic Solubility Assays Protocol. URL: https://www.axispharm.com/wp-content/uploads/2023/12/Kinetic-Solubility-Assays-Protocol.pdf

- Wang, Y. F., & Chow, A. H. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International journal of pharmaceutics, 351(1-2), 206–214. URL: https://pubmed.ncbi.nlm.nih.gov/18068319/

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future medicinal chemistry, 2(5), 46-54. URL: https://pubmed.ncbi.nlm.nih.gov/19827878/

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb84rgnx/v1

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. URL: https://www.charnwooddiscovery.com/technical-resources/kinetic-solubility/

- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/315599

- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 76, 133–140. URL: https://www.researchgate.net/publication/234031641_Solubility-pH_profiles_of_some_acidic_basic_and_amphoteric_drugs

- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 76, 133–140. URL: https://pubmed.ncbi.nlm.nih.gov/23354160/

- ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid. URL: https://www.chembk.com/en/chem/17078-28-3

- Phytosafe. OECD 105. URL: https://www.phytosafe.fr/en/oecd-105/

- S. G. Anand, et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 17-21. URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf

- University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_04_25!11_33_20_PM.pdf

- OECD. (2012). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. URL: https://www.oecd-ilibrary.

- PubChem. Phenylacetic Acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/999

- FILAB. Solubility testing in accordance with the OECD 105. URL: https://www.filab.fr/en/oecd-105-solubility-test/

- Patil, S., et al. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 49(4), 737-746. URL: https://www.scielo.br/j/bjps/a/z4R8yT5vYq8q9C4nC4y5p3D/?lang=en

- PubChem. 2-(Methylamino)-2-phenylacetic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/228214

- ChemSynthesis. 2-amino-2-phenylacetic acid. URL: https://www.chemsynthesis.com/base/chemical-structure-2835-06-5.html

- ChemicalBook. 2-Amino-2-phenylacetic acid. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273611.htm

- CymitQuimica. CAS 103-82-2: Phenylacetic acid. URL: https://www.cymitquimica.com/cas/103-82-2

- BLD Pharm. This compound hydrochloride. URL: https://www.bldpharm.com/products/58685-78-2.html

- ResearchGate. (2009). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. URL: https://www.researchgate.net/publication/231165438_Solubility_of_Phenylacetic_Acid_p-Hydroxyphenylacetic_Acid_p-Aminophenylacetic_Acid_p-Hydroxybenzoic_Acid_and_Ibuprofen_in_Pure_Solvents

- FooDB. Showing Compound 2-Phenylacetamide (FDB027865). URL: https://foodb.ca/compounds/FDB027865

- Tokyo Chemical Industry. 2-[4-(Dimethylamino)phenyl]acetic Acid. URL: https://www.tcichemicals.com/US/en/p/D2109

Sources

- 1. This compound | C10H13NO2 | CID 315599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]

- 6. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. researchgate.net [researchgate.net]

2-(Dimethylamino)-2-phenylacetic acid molecular weight

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylacetic Acid

This guide provides a comprehensive technical overview of this compound, a key intermediate and building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core properties, synthesis, analytical characterization, and applications, grounding all claims in authoritative sources and field-proven insights.

Core Physicochemical & Structural Characteristics

This compound, also known as N,N-dimethylphenylglycine, is a non-natural alpha-amino acid. Its structure, featuring a phenyl group and a tertiary amine on the alpha-carbon, makes it a valuable chiral building block and a precursor for more complex molecules.

The definitive molecular weight of this compound is 179.22 g/mol .[1][2][3] This value is a cornerstone for all stoichiometric calculations in synthesis and for mass spectrometry analysis. A summary of its fundamental properties is presented below.